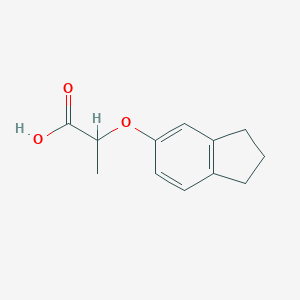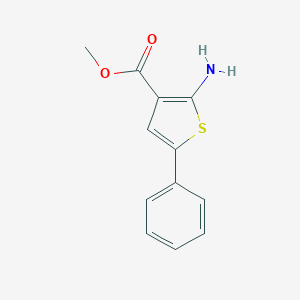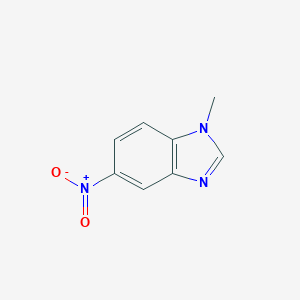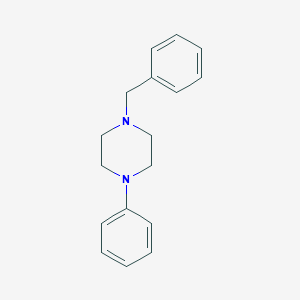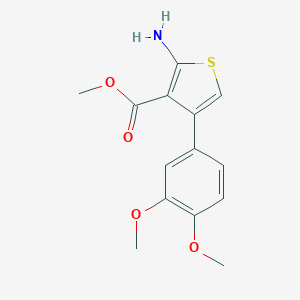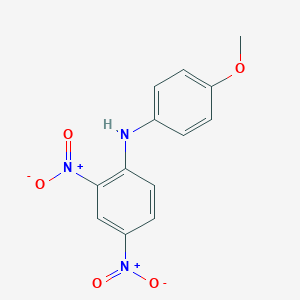
Carbamic acid, 2-pyridinyl-, phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, 2-pyridinyl-, phenylmethyl ester, also known as carbaryl, is a widely used insecticide and pesticide. It is a white crystalline solid that is soluble in water and has a molecular weight of 201.23 g/mol. Carbaryl has been used for over 50 years to control pests in agriculture, forestry, and domestic settings.
Safety and Hazards
Mécanisme D'action
Target of Action
For instance, benzyl benzoate, a compound with a similar structure, is lethal to certain parasites, indicating its potential interaction with biological targets specific to these organisms .
Mode of Action
For example, benzyl benzoate exerts toxic effects on the nervous system of parasites, resulting in their death .
Biochemical Pathways
Compounds with similar structures, such as pyridine-2-carboxylic acid, have been used as catalysts in the synthesis of other compounds, indicating their potential role in various biochemical reactions .
Pharmacokinetics
The pharmacokinetics of nanoparticles, which could potentially be used for the delivery of such compounds, suggest that factors such as size, shape, surface properties, and composition can significantly impact their bioavailability .
Result of Action
Derivatives of n-benzyl pyridine-2-one have been shown to improve memory in mice by inhibiting scopolamine-induced acetylcholinesterase activity, oxidative and nitrosative stress, and improving locomotor activity and muscle grip strength .
Analyse Biochimique
Biochemical Properties
Benzyl N-pyridin-2-ylcarbamate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition leads to increased levels of acetylcholine, which can enhance cholinergic signaling. Additionally, benzyl N-pyridin-2-ylcarbamate interacts with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially modulating their activity and contributing to its antioxidant properties .
Cellular Effects
Benzyl N-pyridin-2-ylcarbamate exerts various effects on different cell types and cellular processes. In neuronal cells, it has been observed to enhance cognitive function by increasing acetylcholine levels through acetylcholinesterase inhibition . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, benzyl N-pyridin-2-ylcarbamate affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes related to oxidative stress and inflammation .
Molecular Mechanism
The molecular mechanism of action of benzyl N-pyridin-2-ylcarbamate involves its binding interactions with biomolecules and enzyme inhibition. By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, resulting in increased cholinergic signaling . Additionally, benzyl N-pyridin-2-ylcarbamate can interact with other enzymes, such as superoxide dismutase and catalase, modulating their activity and contributing to its antioxidant effects . These interactions lead to changes in gene expression and cellular metabolism, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzyl N-pyridin-2-ylcarbamate have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that benzyl N-pyridin-2-ylcarbamate can have sustained effects on cellular function, including prolonged enhancement of cognitive function and antioxidant activity . Its effects may diminish over time due to metabolic degradation and cellular adaptation.
Dosage Effects in Animal Models
The effects of benzyl N-pyridin-2-ylcarbamate vary with different dosages in animal models. At low doses, it has been shown to enhance cognitive function and reduce oxidative stress without significant adverse effects . At higher doses, benzyl N-pyridin-2-ylcarbamate can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.
Metabolic Pathways
Benzyl N-pyridin-2-ylcarbamate is involved in various metabolic pathways, including those related to its degradation and detoxification. It is metabolized by liver enzymes, such as cytochrome P450, into metabolites that are further processed and excreted . The compound can also influence metabolic flux by modulating the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, benzyl N-pyridin-2-ylcarbamate is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, benzyl N-pyridin-2-ylcarbamate can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and overall efficacy.
Subcellular Localization
The subcellular localization of benzyl N-pyridin-2-ylcarbamate is influenced by targeting signals and post-translational modifications. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects . The compound’s activity and function can be modulated by its localization within specific cellular compartments, highlighting the importance of understanding its subcellular distribution.
Propriétés
IUPAC Name |
benzyl N-pyridin-2-ylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(15-12-8-4-5-9-14-12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHDIQIXOALAIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307334 |
Source


|
| Record name | Carbamic acid, 2-pyridinyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105892-47-5 |
Source


|
| Record name | Carbamic acid, 2-pyridinyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(Octadecylimino)methyl]phenol](/img/structure/B182903.png)
![1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid](/img/structure/B182904.png)
![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline](/img/structure/B182909.png)

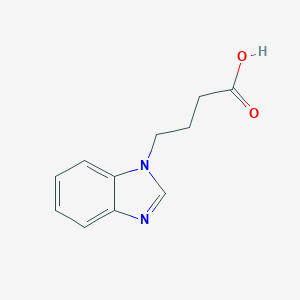
![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B182914.png)
